1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone

Catalog No.
S12623455
CAS No.
M.F
C19H15N3OS3
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4...

Product Name

1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Molecular Formula

C19H15N3OS3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C19H15N3OS3/c1-12-17(14-9-5-6-10-15(14)20-12)16(23)11-25-18-21-22(19(24)26-18)13-7-3-2-4-8-13/h2-10,20H,11H2,1H3

InChI Key

POOYMBKHHWNHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4

1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone is a complex organic compound characterized by its unique structural components. It features an indole ring, which consists of a fused benzene and pyrrole ring, known for its significant biological activities. The compound also includes a thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen, recognized for its diverse pharmacological properties. Additionally, the presence of a ketone group (C=O) at the end of the molecule contributes to its reactivity and potential applications in medicinal chemistry.

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or other derivatives.
  • Substitution Reactions: The thiadiazole ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.

Common reagents involved in these reactions include oxidizing agents such as potassium permanganate and nucleophiles like amines.

The biological activity of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone has been explored in various studies. Compounds containing indole and thiadiazole moieties have shown promising results in antimicrobial and anticancer activities. Specifically, derivatives of thiadiazoles are noted for their potential as chemotherapeutic agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthetic Routes

Several methods exist for synthesizing this compound:

  • Heterocyclization Approach:
    • Start with 2-methylindole and react it with phenyl isothiocyanate to form a thiourea derivative.
    • Cyclize the thiourea derivative using thionyl chloride to create the thiadiazole ring.
    • Oxidize the resulting compound to introduce the ketone group.
  • Multicomponent Reaction:
    • A one-pot reaction involving indole, phenyl isothiocyanate, and an aldehyde or ketone can directly yield the desired compound.

Industrial Production

Although not widely produced on an industrial scale, this compound is synthesized in research laboratories for further investigation into its properties and potential applications.

The compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections. Furthermore, its unique structural features make it a candidate for further modifications to enhance efficacy and reduce toxicity .

Studies exploring the interactions of this compound with biological targets are essential for understanding its mechanism of action. Research indicates that compounds with similar structures may interact with enzymes involved in metabolic pathways or cellular signaling processes. The presence of both indole and thiadiazole moieties suggests potential interactions with receptors or enzymes relevant to drug metabolism and therapeutic effects .

Several compounds share structural similarities with 1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
2-MethylindoleIndole structureKnown for neuroprotective effects
Thiadiazole DerivativesThiadiazole ringExhibits antimicrobial activity
Indole AlkaloidsIndole coreDiverse pharmacological activities

The uniqueness of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone lies in its combination of both indole and thiadiazole functionalities, which may provide synergistic effects not observed in simpler analogs .

Structural Composition

The compound features three distinct components:

  • 2-Methylindole moiety: A bicyclic system comprising a benzene ring fused to a pyrrole ring, substituted with a methyl group at position 2.
  • 1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, further functionalized with phenyl and thione groups.
  • Ethanone bridge: A ketone-linked spacer connecting the indole and thiadiazole units via sulfanyl groups.

Table 1: Structural Breakdown

ComponentStructural FeaturesHeteroatoms Present
2-MethylindoleBenzene + pyrrole fusion; methyl at C2Nitrogen (1)
1,3,4-ThiadiazoleFive-membered ring with N-N-S sequence; phenyl at C4, thione at C5Nitrogen (2), Sulfur (1)
Ethanone linkerCH2-C(=O)- group; sulfanyl (-S-) attachments at both terminiOxygen (1), Sulfur (1)

IUPAC Nomenclature Derivation

The systematic name follows these rules:

  • Parent chain: Ethanone (two-carbon ketone).
  • Substituents:
    • Position 1: 2-Methyl-1H-indol-3-yl group (indole with methyl at C2).
    • Position 2: (4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl group.
  • Numbering:
    • Thiadiazole ring numbered to prioritize sulfur at position 1, nitrogens at 3 and 4.
    • "4,5-Dihydro" indicates partial saturation between C4 and C5.

The name adheres to Hantzsch-Widman conventions for heterocycles, with locants specifying substituent positions to eliminate ambiguity.

Historical Context in Heterocyclic Compound Research

Evolution of Indole Chemistry

Indole derivatives have been integral to organic chemistry since their isolation from coal tar in the 19th century. Key milestones:

  • 1936: Treibs' identification of chlorophyll derivatives in petroleum established indoles as biomarkers.
  • 1950s–1970s: Development of indole alkaloids (e.g., reserpine, strychnine) as neuroactive agents.
  • 21st century: 59% of FDA-approved drugs now contain nitrogen heterocycles, with indoles prevalent in serotonin modulators and kinase inhibitors.

Thiadiazole Advancements

1,3,4-Thiadiazoles gained prominence post-1950s due to:

  • Electron-deficient character: Enables nucleophilic substitution reactions.
  • Bioisosteric potential: Mimics peptide bonds and carboxylic acid groups.
  • Recent applications: Antifungal agents (e.g., fluopyram derivatives) and EGFR tyrosine kinase inhibitors.

Table 2: Key Heterocyclic Hybridization Events

YearDevelopmentImpact
2001Treibs' work on heterocyclic biomarkersEstablished biological relevance of fused-ring heterocycles
2023Chalcone-thiadiazole hybrids as antimicrobialsDemonstrated synergy between α,β-unsaturated ketones and thiadiazoles
2024Indole-thiadiazole conjugates for triple-negative breast cancerAchieved IC50 values <1 μM in MDA-MB-231 cell lines

Significance of Indole-Thiadiazole Hybrid Architectures

Electronic Synergy

The conjugation of indole's π-electron system with thiadiazole's electron-deficient core creates a polarized scaffold:

  • Indole contribution:
    • High electron density at C3 enables electrophilic substitutions.
    • Methyl group at C2 enhances steric protection of reactive sites.
  • Thiadiazole contribution:
    • Thione group (-S-) at C5 participates in hydrogen bonding.
    • Phenyl group at C4 introduces lipophilicity for membrane penetration.

Pharmacological Relevance

Recent studies demonstrate enhanced bioactivity in hybrid systems:

  • Anticancer activity:
    • Compound 4h (chlorophenyl-substituted analog) showed IC50 = 0.43 μM against MDA-MB-231 cells via EGFR inhibition.
    • Molecular docking scores (-8.7 to -9.9 kcal/mol) rivaled TAK-285, a known EGFR ligand.
  • Antifungal potential:
    • Analog Z2 exhibited EC50 = 2.7 μg/mL against Botrytis cinerea, surpassing azoxystrobin (14.5 μg/mL).

Table 3: Comparative Bioactivity of Indole-Thiadiazole Hybrids

CompoundTargetActivity MetricReference
4hEGFR (3POZ)ΔG = -9.9 kcal/mol
Z2Fungal cytochrome P450EC50 = 2.7 μg/mL
Pyrrole-chalconeS. aureusMIC = 8 μg/mL

Synthetic Versatility

The ethanone linker enables modular synthesis:

  • Claisen-Schmidt condensation: For ketone bridge formation.
  • Nucleophilic aromatic substitution: Attaching thiadiazole sulfanyl groups.
  • DFT-optimized design: Computational studies guide substituent selection for optimal HOMO-LUMO gaps (~3.5 eV).

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

397.03772563 g/mol

Monoisotopic Mass

397.03772563 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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